molecular formula C8H12Cl2N2S B2380339 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride CAS No. 1052407-05-2

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride

Cat. No.: B2380339
CAS No.: 1052407-05-2
M. Wt: 239.16
InChI Key: FLKFRWDZRXOKBT-UHFFFAOYSA-N
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Description

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride is a compound that features a thiophene ring and a dihydropyrazole moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride typically involves the condensation of thiophene derivatives with hydrazine derivatives under controlled conditions. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyrazole moiety can be reduced to form pyrazoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, pyrazoline derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The dihydropyrazole moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride is unique due to its combination of a thiophene ring and a dihydropyrazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-5-thiophen-2-yl-3,4-dihydropyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.2ClH/c1-10-5-4-7(9-10)8-3-2-6-11-8;;/h2-3,6H,4-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKFRWDZRXOKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=N1)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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